molecular formula C21H43ClN2 B14578960 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 61546-04-1

1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14578960
CAS No.: 61546-04-1
M. Wt: 359.0 g/mol
InChI Key: NSNDKMBITSHRLZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes an imidazole ring. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with hexadecyl chloride under reflux conditions. The reaction is carried out in an organic solvent such as acetonitrile or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions through ion exchange processes.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as silver nitrate or sodium tetrafluoroborate can be used to replace the chloride ion.

    Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate would yield 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate.

Scientific Research Applications

1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

    Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where it can cause cell lysis in bacteria.

Comparison with Similar Compounds

    1-Hexadecyl-3-methyl-1H-imidazol-3-ium chloride: Similar structure but with a methyl group instead of an ethyl group.

    1-Hexadecyl-2,3-dihydro-1H-indene: Contains a different ring structure but shares the long alkyl chain.

Uniqueness: 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of an imidazole ring and a long alkyl chain, which imparts distinct surfactant properties and biological activity.

Properties

CAS No.

61546-04-1

Molecular Formula

C21H43ClN2

Molecular Weight

359.0 g/mol

IUPAC Name

1-ethyl-3-hexadecyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C21H42N2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(4-2)21-23;/h19-20H,3-18,21H2,1-2H3;1H

InChI Key

NSNDKMBITSHRLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C[NH+](C=C1)CC.[Cl-]

Origin of Product

United States

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